molecular formula C11H16ClFN2O B2551017 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride CAS No. 2172605-22-8

1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride

Cat. No. B2551017
M. Wt: 246.71
InChI Key: JYJNBTWPEWZWNS-UHFFFAOYSA-N
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Description

1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride is a chemical compound that is part of a broader class of piperazine derivatives. These compounds have been extensively studied due to their potential therapeutic applications, particularly in the treatment of cocaine abuse and as selective ligands for dopamine receptors. The compound of interest is structurally related to other piperazine derivatives that have been synthesized and evaluated for their biological activity, including their affinity for the dopamine transporter (DAT) and selectivity for dopamine D3 receptors over D2 receptors .

Synthesis Analysis

The synthesis of related piperazine derivatives typically involves the reaction of piperazine with various substituted phenyl compounds. For instance, the synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides involves the reaction of 1-methyl piperazine with alkoxyphenyl isothiocyanates in an ethereal solution . Similarly, the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride involves the acetylation of ferulic acid, followed by a reaction with piperazine and subsequent deacetylation to obtain the target product . These methods provide a basis for the synthesis of 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride, although the specific synthetic route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be analyzed using various spectroscopic techniques. A study on the vibrational and electronic properties of phenyl substituted piperazines, including 1-(2-methoxyphenyl)piperazine, utilized FT-IR, FT-Raman, NMR, and UV-Vis spectral measurements. Density functional theory (DFT) was employed to assign vibrational frequencies and to derive structural information. The NMR chemical shifts were calculated using the gauge independent atomic orbital (GIAO) method, and the charge density distribution was studied through molecular electrostatic potential (MEP) mapping . These techniques are applicable for analyzing the molecular structure of 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride.

Chemical Reactions Analysis

The chemical reactivity of piperazine derivatives can be inferred from their molecular structure. The presence of substituents such as methoxy and fluoro groups can influence the electronic properties of the molecule, as indicated by NBO analysis and MEP mapping . These studies can provide insights into the sites of chemical reactivity and the stability of the molecules, which is crucial for understanding the chemical reactions that these compounds may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are closely related to their molecular structure and substituents. The compounds in this class typically exhibit (\u03c0\u2192 \u03c0*) transitions in the UV-Visible range, which are indicative of their electronic properties . The introduction of different substituents can also affect the compounds' affinity for biological targets, such as the dopamine transporter, and their selectivity for specific dopamine receptor subtypes . These properties are essential for the development of therapeutic agents and for predicting the pharmacokinetic and pharmacodynamic profiles of the compounds.

Scientific Research Applications

Piperazine Derivatives as Therapeutic Agents

Piperazine derivatives, including 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride, have been extensively studied for their therapeutic applications. These compounds are recognized for their versatility in medicinal chemistry, offering a wide range of pharmacological activities. Piperazine, a six-membered nitrogen-containing heterocycle, serves as a critical scaffold in the design of drugs exhibiting diverse therapeutic uses such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modifications in the substitution pattern on the piperazine nucleus significantly impact the medicinal potential of the resultant molecules, underlining the importance of structural variations in achieving desired pharmacokinetic and pharmacodynamic properties (Rathi, Syed, Shin, & Patel, 2016).

Metabolism and Disposition of Arylpiperazine Derivatives

The metabolism of arylpiperazine derivatives, which includes compounds like 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride, is crucial in understanding their mechanism of action and safety profile. These compounds undergo extensive metabolism, predominantly involving CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines. These metabolites are known for their serotonin receptor-related effects, contributing to the therapeutic outcomes of arylpiperazine derivatives in treating depression, psychosis, or anxiety. The study of these metabolic pathways is essential for the development of safer and more effective therapeutic agents (Caccia, 2007).

Anti-mycobacterial Activity of Piperazine Analogues

Piperazine and its analogues have shown significant promise in combating Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The utility of piperazine as a vital building block in anti-mycobacterial compounds underscores its importance in addressing the global challenge of tuberculosis (TB). This review highlights the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, offering insights for medicinal chemists in the development of new anti-mycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Piperazine Derivatives as D2-like Receptor Ligands

The exploration of piperazine derivatives as ligands for D2-like receptors has implications for the treatment of neuropsychiatric disorders. These compounds, including 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride, may possess pharmacophoric groups conducive to high potency and selectivity at D2-like receptors. This research area is pivotal in developing antipsychotic agents with improved therapeutic profiles and reduced side effects (Sikazwe, Nkansah, Altundas, Zhu, Roth, Setola, & Ablordeppey, 2009).

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

“1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride” could potentially be used in future research and development. For instance, similar compounds like “1-(2-Methoxyphenyl)piperazine” have been used to prepare cyclic amine substituted Tröger’s base derivatives .

properties

IUPAC Name

1-(2-fluoro-3-methoxyphenyl)piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O.ClH/c1-15-10-4-2-3-9(11(10)12)14-7-5-13-6-8-14;/h2-4,13H,5-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJNBTWPEWZWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)N2CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride

CAS RN

2172605-22-8
Record name 1-(2-fluoro-3-methoxyphenyl)piperazine hydrochloride
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